3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including furan, thiadiazole, piperidine, and benzoxazole. These structures are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .
Molecular Structure Analysis
The molecule contains several functional groups that could participate in various chemical reactions. The presence of multiple heterocyclic rings could also influence the molecule’s conformation and how it interacts with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the furan ring could undergo electrophilic aromatic substitution, and the piperidine ring could act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, while the multiple ring structures could increase its rigidity .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds similar to the specified chemical involve complex chemical reactions, including the use of azetidine, pyrrolidine, and piperidine derivatives. These processes underscore the versatility and chemical reactivity of furan, thiophene, and thiadiazole units in constructing complex molecules with potential pharmacological activities (Habernickel, 2001).
Antimicrobial Activities
- Research has demonstrated that derivatives incorporating furan and thiadiazole moieties exhibit antimicrobial properties. The synthesis of various azole derivatives, including the 1,3,4-thiadiazole core, has been explored for their activities against microorganisms, highlighting the compound's potential as a scaffold for developing new antimicrobial agents (Başoğlu et al., 2013).
Liquid Crystalline Properties
- The investigation into heterocyclic liquid crystalline compounds containing 1,3,4-oxadiazole/thiadiazole, furan, and thiophene units has revealed their capacity to form mesophases, which are of interest for applications in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Han et al., 2009).
Pharmacological Evaluation
- Novel series of compounds containing furan and thiadiazole units have been synthesized and evaluated for their antidepressant and antianxiety activities. This underscores the potential of such molecules in contributing to the development of new therapeutic agents for treating mental health disorders (Kumar et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to inhibit microtubule assembly formation , suggesting potential effects on cell division and growth.
Pharmacokinetics
The ADME properties of the compound are not well-studied. Its bioavailability, distribution, metabolism, and excretion remain to be determined. These properties are crucial for understanding the compound’s pharmacological activity and potential therapeutic applications .
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown. Similar compounds have demonstrated antiproliferative activity against various cancer cell lines , suggesting potential anticancer effects.
properties
IUPAC Name |
3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c25-17(12-24-14-4-1-2-5-15(14)28-20(24)26)23-9-7-13(8-10-23)18-21-22-19(29-18)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZDWDLQAOMHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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